PF-06649298

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

PF-06649298 discovery and initial characterization

Introduction to NaCT and PF-06649298

The sodium-coupled citrate transporter (NaCT or SLC13A5) is a key regulator of metabolic processes. It imports citrate from the blood into liver cells (hepatocytes), where citrate serves as a critical precursor for de novo lipogenesis (DNL) and regulates glycolytic flux [1] [2]. Inhibition of NaCT is a promising therapeutic strategy for metabolic diseases like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) [1] [3].

This compound (also referred to as compound 2 or 1a in literature) was identified by Pfizer scientists through a virtual search of their compound library for structures similar to citrate [1]. It was the first potent and selective small-molecule probe for NaCT suitable for in vivo studies [1].

Quantitative Profiling and Selectivity

This compound exhibits high potency and excellent selectivity for NaCT over related transporters. The table below summarizes its inhibitory activity (IC₅₀) across different experimental systems.

| Experimental System / Target | Reported IC₅₀ Value | Experimental Context (if specified) |

|---|---|---|

| HEK-293 cells overexpressing NaCT | 408 nM [4] | Inhibition of [¹⁴C]citrate uptake [1]. |

| Human hepatocytes (cryopreserved) | 16.2 μM [1] [4] | Inhibition of [¹⁴C]citrate uptake [1]. |

| Mouse hepatocytes (cryopreserved) | 4.5 μM [1] [4] | Inhibition of [¹⁴C]citrate uptake [1]. |

| HEK-293 cells overexpressing NaDC1 | >100 μM [1] [4] | Demonstrating selectivity over the related dicarboxylate transporter. |

| HEK-293 cells overexpressing NaDC3 | >100 μM [1] [4] | Demonstrating selectivity over the related dicarboxylate transporter. |

This compound showed a clean in vitro safety profile with no significant inhibition of major CYP450 enzymes, the hERG channel, or over 65 other off-targets [1]. It also displayed favorable pharmacokinetic properties, including high metabolic stability and low passive membrane permeability [1].

Mechanism of Action and Structural Basis

This compound contains a dicarboxylate moiety that mimics the natural substrate, citrate [1]. Experimental evidence from binding and transport assays using a tritiated analog ([³H]-2) indicates that this compound is a competitive inhibitor and a substrate for NaCT [1]. Its binding is stereosensitive, with the (R)-enantiomer being the active form [1].

Cryo-electron microscopy (cryo-EM) structures of human NaCT have clarified the inhibition mechanism. These structures reveal that this compound binds to the same site as citrate in the transporter's substrate-binding pocket, which is located in the transport domain [2]. This binding arrests the transporter's conformational cycle, preventing citrate from being shuttled into the cell [2]. The high selectivity of this compound for NaCT over NaDC1 and NaDC3 is due to specific amino acid differences in the substrate-binding pockets of these homologous transporters [2].

The following diagram illustrates the mechanism of NaCT inhibition by this compound and its downstream metabolic effects.

Diagram: Mechanism of NaCT inhibition by this compound. The inhibitor binds to NaCT, blocking citrate uptake and subsequently reducing fatty acid synthesis and gluconeogenesis while increasing glycolytic flux.

In Vivo Efficacy and Therapeutic Potential

In mouse models of high-fat diet (HFD)-induced obesity, this compound demonstrated significant therapeutic efficacy [1] [4].

- Dosing: 250 mg/kg, administered orally twice daily for 21 days [4].

- Glucose Metabolism: Completely reversed glucose intolerance in HFD mice [4].

- Lipid Metabolism: Significantly reduced plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitine concentrations [1] [4].

Experimental Protocol: Citrate Uptake Assay

A key in vitro method for characterizing this compound is the citrate uptake assay in cell systems [1].

Diagram: Key steps for measuring citrate uptake inhibition.

Detailed Methodology [1]:

- Cell Culture: Use HEK-293-derived stable cell lines overexpressing human NaCT (HEKNaCT) or cryopreserved human/mouse hepatocytes.

- Inhibitor Pre-incubation: Incubate cells with varying concentrations of this compound (e.g., 0-100 µM) for 30 minutes.

- Uptake Initiation: Initiate transport by adding a solution containing [¹⁴C]-citrate.

- Uptake Termination: After a specific interval (e.g., 30 minutes), terminate uptake by rapid washing with ice-cold buffer.

- Measurement: Lyse the cells and measure the accumulated radioactivity using a scintillation counter or microbeta plate reader.

- Data Analysis: Data is typically expressed as the percentage of citrate uptake relative to vehicle-treated controls, and the IC₅₀ value is calculated from the resulting inhibition curve.

Comparative Inhibitor Landscape

Other NaCT inhibitors have been reported with differing properties:

- BI01383298: A highly potent (IC₅₀ ~100 nM), irreversible, and non-competitive inhibitor. A key differentiator is its species-specificity, as it inhibits human NaCT but has no effect on the mouse ortholog [5].

- Early Inhibitors (ZINC compounds): Exhibited only weak inhibitory activity (<73% inhibition at 1 mM) and, in some cases, displayed cytotoxicity [1].

Conclusion and Research Applications

This compound serves as a valuable chemical probe for investigating the physiological and pathophysiological roles of NaCT. Its well-characterized profile, including high selectivity, favorable in vivo pharmacokinetics, and clear efficacy in disease models, supports its use in validating NaCT as a therapeutic target for metabolic disorders. Furthermore, the available structural data on its binding mode provides a roadmap for the design of next-generation inhibitors with potentially improved potency and drug-like properties [2].

References

- 1. Discovery and characterization of novel inhibitors of the ... [nature.com]

- 2. Structure and inhibition mechanism of the human citrate ... [pmc.ncbi.nlm.nih.gov]

- 3. Articles Bempedoic Acid Unveils Therapeutic Potential in ... [sciencedirect.com]

- 4. This compound | Citrate Transporter Inhibitor [medchemexpress.com]

- 5. Functional analysis of a species-specific inhibitor selective ... [pmc.ncbi.nlm.nih.gov]

SLC13A5 NaCT inhibitor mechanism of action

Structural Mechanism of Inhibition

The inhibition mechanism is best understood through high-resolution cryo-EM structures of human NaCT.

| Aspect | Description |

|---|---|

| Overall Process | Inhibitors bind to the same site as citrate, physically blocking substrate translocation [1]. |

| Transport Domain | Binding occurs in the transport domain, which contains two conserved Ser-Asn-Thr (SNT) signature motifs crucial for Na+ and substrate binding [1]. |

| Conformational State | The structurally characterized state is inward-facing, with citrate/inhibitor and sodium ions bound, representing one state in the "elevator" transport cycle [1]. |

| Key Residues | Residues like Arg108 are central to interactions that rigidify the domain; its mutation abolishes transport activity [1]. |

The diagram below illustrates the transporter's structure and the competitive inhibition mechanism.

Diagram of NaCT structure and inhibitor binding site.

Profiled NaCT Inhibitors

The table below summarizes key data for a potent and selective NaCT inhibitor identified in preclinical research.

| Property | Description / Value |

|---|---|

| Compound Identifier | Compound 2 (Enantiomer R) [2]. |

| In Vitro Potency (IC₅₀) | 0.41 μM (HEK293 cells overexpressing NaCT); 16.2 μM (Cryopreserved human hepatocytes) [2]. |

| Selectivity | High selectivity for NaCT over related transporters NaDC1 and NaDC3; clean profile against 65+ other targets [2]. |

| Mode of Action | Competitive inhibitor and substrate for NaCT; binding is stereosensitive and requires sodium [2]. |

| Physicochemical & ADME Properties | Low molecular weight, polar dicarboxylate; excellent aqueous solubility; high metabolic stability; low passive membrane permeability [2]. |

| In Vivo Evidence | Treatment reduced hepatic lipid concentrations and improved glycemic control in mice on a high-fat diet [2]. |

Another well-studied inhibitor is PF-06649298 (PF2), which also acts as a substrate and competitively inhibits NaCT from the cytosolic side, exploiting the transporter's elevator mechanism [1].

Therapeutic Implications & Experimental Models

Metabolic Disease Applications

Inhibiting NaCT in the liver reduces cytosolic citrate, a key precursor for de novo lipogenesis and a regulator of glycolytic enzymes [1] [2]. This leads to:

- Reduced hepatic fat accumulation and protection from non-alcoholic fatty liver disease (NAFLD) [3] [2].

- Improved insulin sensitivity and glycemic control [2].

- Increased energy expenditure and mitochondrial biogenesis, mimicking aspects of caloric restriction [1] [2].

SLC13A5 Epilepsy

Mutations causing a loss-of-function in NaCT lead to neonatal epilepsy [3]. Studying inhibitors helps understand the transporter's role in the brain, where citrate is crucial for producing neurotransmitters like GABA [3].

Key Experimental Models

- Cryo-EM Structures: Essential for revealing inhibitor binding sites and the transport cycle [1].

- Cell-Based Uptake Assays: Use of HEK293 cells overexpressing human NaCT and cryopreserved hepatocytes to evaluate inhibitor potency and specificity [2].

- Animal Models:

Slc13a5knockout mice and diet-induced obese mice are used to validate metabolic benefits [2]. Novel tools like theSlc13a5Flagreporter mouse provide precise protein localization [4]. - Patient-Derived Models: Induced pluripotent stem cells (iPSCs) differentiated into neurons and hepatocytes offer a platform to study the disease and potential interventions [3].

The structural and mechanistic insights into NaCT inhibition provide a strong foundation for developing new therapeutics. Research is particularly active in creating potent, selective inhibitors for metabolic diseases and understanding the precise pathophysiology of SLC13A5-Epilepsy [3] [1] [2].

References

state-dependent allosteric inhibition PF-06649298

Core Characteristics of PF-06649298

The table below summarizes the key biochemical and pharmacological data for this compound.

| Property | Description / Value |

|---|---|

| Common Name | This compound (also referred to as PF2 in structural studies) [1] |

| Target | Sodium-coupled citrate transporter (NaCT or SLC13A5) [2] [3] |

| Reported IC₅₀ Values | • 408 nM (citrate uptake in HEK-293 cells expressing NaCT) [3] • 16.2 μM (citrate uptake in human hepatocytes) [3] [4] • 4.5 μM (citrate uptake in mouse hepatocytes) [3] | | Selectivity | >100 μM against related transporters NaDC1 and NaDC3, demonstrating high selectivity for NaCT [3] [4] | | Mechanism | State-dependent, allosteric inhibitor [2] [1] | | Key Structural Insight | Binds to the same site as citrate, arresting the transporter's conformational cycle [1] |

Mechanism of Action: State-Dependent Allosteric Inhibition

The inhibitory action of this compound is complex and differs from simple competitive inhibition.

- Allosteric and State-Dependent: Initially, this compound and its close analog PF-06761281 were characterized as allosteric, state-dependent inhibitors [2]. This means their inhibitory potency is not constant but is highly influenced by the conformational state of the transporter and the concentration of the native substrate, citrate [2]. Their potency increases as the ambient citrate concentration rises [2].

- Structural Confirmation of the Binding Site: Recent cryo-electron microscopy (cryo-EM) structures have provided a clear picture of how this compound (referred to as PF2 in the study) works. The inhibitor binds to the same site as citrate on NaCT [1]. By occupying this site, it physically prevents the conformational changes necessary for the transporter's elevator-like mechanism, thereby "arresting" its transport cycle [1].

- Substrate-like Activity: Evidence suggests that this compound is not just a simple binder but has low-affinity substrate activity itself, meaning it can be recognized and transported by NaCT, especially in the absence of citrate [2]. This property may contribute to its complex mechanism.

The following diagram illustrates the conceptual mechanism of how this compound inhibits the NaCT transporter.

Conceptual diagram of state-dependent allosteric inhibition of NaCT by this compound.

Key Experimental Protocols and Data Interpretation

To evaluate NaCT inhibition and the effects of this compound, researchers use several standard techniques. The table below outlines common protocols and important considerations for data interpretation.

| Method | Protocol Summary | Key Insights & Context |

|---|

| In Vitro Citrate Uptake Assay | Cells (e.g., HEK-293 overexpressing NaCT or primary hepatocytes) are incubated with a radiolabeled citrate (e.g., ¹⁴C-citrate) with/without the inhibitor. Uptake is measured via scintillation counting [2] [4]. | • Cell Model Matters: Potency (IC₅₀) can differ significantly between engineered cell lines and native environments like hepatocytes [3]. • Citrate Concentration: Inhibitory potency is dependent on the ambient citrate concentration used in the assay [2]. | | Electrophysiology | Using patch-clamp recording on cells expressing NaCT, researchers measure sodium currents induced by citrate or inhibitor application to study transport kinetics and state-dependency [2] [1]. | This technique can reveal the allosteric, state-dependent nature of the inhibitor by showing how it affects the transporter's electrical activity in different states [2]. | | Binding Studies | Use of a radiolabeled inhibitor (e.g., [³H]-2, an analog of this compound) to measure direct binding to NaCT and competition with cold citrate [4]. | These experiments demonstrated that this compound binds specifically to NaCT and that citrate can compete for this binding site, confirming a competitive interaction at the substrate site [4]. | | Cryo-EM Structure Determination | Purified NaCT protein is incubated with citrate or this compound, frozen, and imaged to determine high-resolution 3D structures [1]. | This method visually confirmed that the inhibitor binds the citrate site and provided the structural basis for the inhibition mechanism [1]. |

Research Context and Therapeutic Rationale

- The Target - SLC13A5 (NaCT): This transporter is the primary means by which citrate enters liver cells (hepatocytes) [1] [5]. Citrate is a crucial metabolic intermediate that acts as a precursor and regulator for fatty acid synthesis [1]. Reducing citrate uptake through NaCT inhibition is seen as a promising strategy to lower hepatic lipid levels and improve glycemic control, making it a potential therapy for conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes [1] [4].

- Species-Specific Differences: Be aware that human NaCT is a low-affinity, high-capacity transporter, while the rodent ortholog is a high-affinity, low-capacity transporter [5]. This fundamental difference must be considered when interpreting data from mouse models, as it may affect the translatability of in vivo efficacy findings [5].

References

- 1. Structure and inhibition mechanism of the human citrate ... [pmc.ncbi.nlm.nih.gov]

- 2. State-Dependent Allosteric Inhibition of the Human ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Citrate Transporter Inhibitor [medchemexpress.com]

- 4. Discovery and characterization of novel inhibitors of the ... [nature.com]

- 5. Mapping the Metabolic Niche of Citrate ... [mdpi.com]

Comprehensive Technical Guide: Hydroxysuccinic Acid SLC13A5 Inhibitors

Introduction to SLC13A5 Biology and Therapeutic Targeting

The sodium-coupled citrate transporter (NaCT or SLC13A5) represents a promising therapeutic target for metabolic disorders and neurological conditions. This transporter, encoded by the SLC13A5 gene, is predominantly expressed in the liver, testis, and brain, where it mediates the cellular uptake of citrate in a sodium-dependent manner [1] [2]. Citrate serves as a crucial metabolic intermediate that integrates glycolytic and lipogenic pathways, functioning as a key regulatory molecule in cellular energy homeostasis [3]. Under physiological conditions, SLC13A5 exhibits an electrogenic transport mechanism with a Na+:citrate3− stoichiometry of 4:1, making it distinct from other dicarboxylate transporters in the SLC13 family [2].

The therapeutic interest in SLC13A5 inhibition stems from its central role in regulating cytosolic citrate levels, which directly influence fatty acid synthesis and glucose metabolism [4]. In the liver, SLC13A5 is localized to the sinusoidal membrane of hepatocytes, where it facilitates the uptake of circulating citrate from the blood into liver cells [1]. This citrate subsequently serves as a precursor for de novo lipogenesis through cleavage by ATP-citrate lyase into acetyl-CoA and oxaloacetate [1]. Genetic studies have demonstrated that SLC13A5 knockout mice are protected from high-fat diet-induced obesity, fatty liver, and insulin resistance, establishing the transporter as a validated target for metabolic diseases [1] [5]. More recently, loss-of-function mutations in human SLC13A5 have been linked to developmental epileptic encephalopathy (DEE25), highlighting its critical role in neurological function [2] [6].

Hydroxysuccinic Acid Inhibitor Pharmacology

Key Inhibitor Compounds and Properties

The hydroxysuccinic acid class represents the most extensively characterized SLC13A5 inhibitors, with PF-06649298 and PF-06761281 serving as prototype compounds. These inhibitors were developed through rational drug design approaches that capitalized on the structural similarity to citrate, the natural substrate of SLC13A5 [3] [5]. More recent optimization efforts have yielded advanced compounds such as LBA-3, which demonstrates significantly improved potency with an IC50 value of 67 nM compared to earlier inhibitors [7].

Table 1: Comparative Pharmacology of Hydroxysuccinic Acid SLC13A5 Inhibitors

| Compound | IC50 Value | Mechanism of Action | Selectivity Profile | Key Characteristics |

|---|---|---|---|---|

| This compound | ~0.41 μM [5] | State-dependent allosteric inhibitor [3] | Selective for SLC13A5 over NaDC1/NaDC3 [5] | Hydroxysuccinate scaffold; weak substrate activity [3] |

| PF-06761281 | Not specified | State-dependent allosteric inhibitor [3] | Selective for SLC13A5 over NaDC1/NaDC3 [3] | Improved in vivo pharmacokinetics [3] |

| LBA-3 | 67 nM [7] | Presumed allosteric inhibitor | Not specified | Optimized hydroxysuccinic acid derivative [7] |

| Compound 2 | 0.41 μM (HEKNaCT), 16.2 μM (hepatocytes) [5] | Competitive, stereosensitive substrate inhibitor [5] | >100-fold selective over NaDC1/NaDC3 [5] | (R)-enantiomer active; clean safety profile [5] |

The inhibitory potency of hydroxysuccinic acid compounds is highly dependent on experimental conditions and the cellular model used. For instance, Compound 2 exhibits dramatically different IC50 values in HEK293 cells overexpressing SLC13A5 (0.41 μM) compared to cryopreserved human hepatocytes (16.2 μM), highlighting the importance of the cellular environment for inhibitor efficacy [5]. This cell-type dependent potency may reflect differences in membrane composition, transporter localization, or the presence of endogenous regulators. Additionally, these compounds demonstrate stereochemical specificity, with the (R)-enantiomer of Compound 2 exhibiting significantly greater potency than its (S)-counterpart [5].

Mechanism of Action

Contrary to initial assumptions of competitive inhibition, detailed mechanistic studies have revealed that This compound and PF-06761281 function as state-dependent allosteric inhibitors of SLC13A5 [3] [8]. This allosteric mechanism involves binding to a site distinct from the substrate binding pocket, leading to modulation of transporter function through conformational selection. These inhibitors exhibit low-affinity substrate activity in the absence of citrate but primarily function as allosteric inhibitors in the presence of physiological citrate concentrations [3].

Structural insights from cryo-electron microscopy studies have illuminated the molecular basis of this inhibition mechanism. The structure of human SLC13A5 in complex with this compound reveals that the inhibitor binds at the same site as citrate but arrests the transporter's conformational cycle, preventing normal transport function [4]. The inhibitor binding site is located in the transport domain of SLC13A5, which undergoes rigid-body movements during the transport cycle according to the elevator mechanism employed by this family of transporters [4]. This structural information explains the state-dependent nature of inhibition and provides a rationale for the observed selectivity of these compounds for SLC13A5 over the homologous transporters NaDC1 and NaDC3.

Figure 1: Mechanism of SLC13A5 Inhibition - Hydroxysuccinic acid inhibitors bind SLC13A5 allosterically, disrupting sodium-coupled citrate transport and downstream metabolic effects.

Experimental Methodologies for SLC13A5 Inhibitor Characterization

Cell-Based Citrate Uptake Assays

The 14C-citrate uptake assay represents the fundamental method for evaluating SLC13A5 inhibitor activity in cellular systems. This assay typically employs HEK293 cells stably expressing human SLC13A5 (HEKNaCT cells) to measure transporter-mediated citrate uptake [3] [5]. The standard protocol involves the following steps:

- Cell culture and preparation: HEKNaCT cells are maintained in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics. For uptake experiments, cells are seeded in poly-D-lysine-coated 96-well plates and induced with tetracycline overnight to express SLC13A5 [3].

- Uptake assay procedure: Cells are washed with assay buffer (e.g., Hank's Balanced Salt Solution) and incubated with 14C-citrate (typically 0.05 μCi/well) in the presence or absence of test compounds. The uptake reaction is conducted for a predetermined time (e.g., 30-60 minutes) at 37°C [3] [5].

- Termination and measurement: The uptake reaction is terminated by removing the radioactive solution and washing cells with ice-cold buffer. Cells are then lysed, and radioactivity is quantified using liquid scintillation counting [5].

- Data analysis: Inhibitor potency (IC50) is determined by measuring compound effects on 14C-citrate uptake across a concentration range, with data typically fitted using a four-parameter logistic equation [5].

This assay can be adapted for use in more physiologically relevant systems, such as cryopreserved human hepatocytes, though with expected shifts in potency due to differences in transporter environment and expression levels [5].

Electrophysiological and Binding Assays

Beyond traditional uptake assays, more sophisticated approaches provide deeper mechanistic insights into inhibitor action:

- Whole-cell electrophysiology: This technique capitalizes on the electrogenic nature of SLC13A5 (4 Na+ ions: 1 citrate3− ion) to measure transporter activity through current measurements. Cells are voltage-clamped, and compound-induced currents are recorded, allowing discrimination between substrates and non-substrate inhibitors [3].

- Membrane potential assays: Using fluorescent membrane potential-sensitive dyes, this method provides a higher-throughput alternative to electrophysiology for detecting SLC13A5-mediated depolarization resulting from sodium-coupled citrate transport [3].

- Radioligand binding studies: Compounds such as [3H]-2 (a radiolabeled version of Compound 2) enable direct assessment of inhibitor binding to SLC13A5. Competition experiments with citrate demonstrate the competitive nature of binding for certain inhibitors [5].

Table 2: Key Experimental Assays for SLC13A5 Inhibitor Characterization

| Assay Type | Key Readout | Information Gained | Applications | Technical Considerations |

|---|---|---|---|---|

| 14C-Citrate Uptake | Radiolabeled citrate accumulation | Transporter inhibition potency (IC50) | Primary screening; potency assessment | Limited kinetic/mechanistic information [3] |

| Whole-Cell Electrophysiology | Transporter-mediated currents | Discrimination between substrates/non-substrates; kinetics | Mechanistic studies | Low throughput; technically demanding [3] |

| Membrane Potential Assay | Fluorescence changes | Transporter activity via membrane depolarization | Medium-throughput screening | Indirect measure of activity [3] |

| Radioligand Binding | Direct compound binding | Binding affinity (KD); competition with citrate | Binding site characterization | Requires radiolabeled compounds [5] |

Structural Biology Approaches

Cryo-electron microscopy (cryo-EM) has recently provided unprecedented insights into SLC13A5 inhibition mechanisms. The determination of human NaCT structures in complex with citrate and this compound at near-atomic resolution has revealed:

- The overall architecture of SLC13A5 as a homodimer with each protomer consisting of a scaffold domain and a transport domain [4].

- The precise location of the substrate binding site formed by conserved Ser-Asn-Thr (SNT) signature motifs that also coordinate sodium ions [4].

- How this compound binds at the same site as citrate but stabilizes a conformation that arrests the transport cycle [4].

- The molecular basis for species differences between human and rodent SLC13A5, explaining the challenges in translational studies [4].

These structural insights are invaluable for rational drug design efforts aimed at improving inhibitor potency and selectivity.

Therapeutic Applications and Translational Considerations

Metabolic Disorders

SLC13A5 inhibition represents a promising approach for treating metabolic diseases including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity. The therapeutic hypothesis centers on reducing hepatic citrate uptake, which subsequently decreases cytosolic citrate levels, leading to reduced fatty acid synthesis and improved insulin sensitivity [3] [5]. Proof-of-concept studies demonstrate that SLC13A5 inhibition with Compound 2 reduces hepatic lipid concentrations and improves glycemic control in mouse models of high-fat diet-induced obesity [5]. Similarly, LBA-3 effectively lowers triglyceride and total cholesterol levels in diverse mouse models without detectable toxicity [7].

The metabolic benefits of SLC13A5 inhibition are mediated through multiple interconnected mechanisms:

- Reduced de novo lipogenesis: Lower cytosolic citrate availability decreases acetyl-CoA production, the essential building block for fatty acid and cholesterol synthesis [1].

- Enhanced glycolysis: Reduced citrate-mediated allosteric inhibition of phosphofructokinase-1 promotes glycolytic flux [1].

- Improved insulin sensitivity: Reduced hepatic lipid accumulation (particularly diacylglycerols) decreases activation of protein kinase C epsilon, which has been implicated in hepatic insulin resistance [5].

Neurological Disorders

The discovery that loss-of-function mutations in SLC13A5 cause severe early-onset epilepsy (SLC13A5-Epilepsy or DEE25) has revealed an essential role for this transporter in neurological function [2] [6]. Recent research using zebrafish models has elucidated potential mechanisms linking SLC13A5 deficiency to seizure activity:

- Imbalanced excitatory-inhibitory signaling: slc13a5 mutant zebrafish show disrupted balance between glutamatergic and GABAergic gene expression [6].

- Dysregulated NMDA receptor signaling: SLC13A5 protein co-localizes with NMDA receptors, and NMDA receptor expression is upregulated in slc13a5 mutant brains [6].

- Zinc chelation: Excess extracellular citrate in SLC13A5 deficiency may chelate zinc ions needed for proper NMDA receptor regulation, leading to sustained channel opening and neuronal hyperexcitation [6].

Figure 2: Neurological pathogenesis - SLC13A5 dysfunction causes extracellular citrate buildup, zinc chelation, and NMDA receptor overactivity leading to seizures, potentially addressed by NMDA inhibition or zinc supplementation.

These findings have important implications for therapeutic strategies. While SLC13A5 inhibition may be beneficial for metabolic disorders, complete loss of function in the brain leads to pathological effects. This underscores the importance of tissue-specific targeting approaches for SLC13A5 modulators. Interestingly, studies in slc13a5 mutant zebrafish demonstrate that both NMDA receptor suppression and ZnCl2 treatment can rescue neurometabolic and hyperexcitable calcium events, as well as behavioral defects, suggesting potential adjunctive therapies for SLC13A5 epilepsy [6].

Conclusion and Future Directions

Hydroxysuccinic acid-based SLC13A5 inhibitors represent a promising class of compounds with potential applications in metabolic diseases. The allosteric, state-dependent inhibition mechanism of compounds like this compound and PF-06761281 provides a sophisticated means to modulate transporter function in a context-dependent manner [3] [8]. Recent advances in structural biology have greatly enhanced our understanding of the molecular basis of inhibition, revealing how these compounds interact with SLC13A5 to arrest its transport cycle [4].

Significant challenges remain in the therapeutic targeting of SLC13A5, particularly regarding the divergent effects of inhibition in different tissues. While hepatic SLC13A5 inhibition appears beneficial for metabolic parameters, complete loss of function in the brain leads to severe neurological sequelae [2] [6]. This dichotomy highlights the need for tissue-specific targeting strategies, potentially through leveraging differences in transporter structure or function between tissues, or developing inhibitors with limited brain penetration.

Future research directions should focus on:

- Developing more potent and selective inhibitors with optimized pharmacokinetic properties, building on compounds like LBA-3 that show improved efficacy [7].

- Understanding the regulatory mechanisms controlling SLC13A5 expression, including its transcriptional regulation by nuclear receptors like PXR and AhR [1].

- Elucidating the structural determinants of species differences to improve translational predictions from animal models to humans [4].

- Exploring combination therapies that target both metabolic and neurological aspects of SLC13A5 dysfunction [6].

References

- 1. Molecular Mechanisms of the SLC13A5 Gene Transcription [pmc.ncbi.nlm.nih.gov]

- 2. Plasma Membrane Na+-Coupled Citrate Transporter ... [mdpi.com]

- 3. Articles State-Dependent Allosteric Inhibition of the Human ... [sciencedirect.com]

- 4. Structure and inhibition mechanism of the human citrate ... [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of novel inhibitors of the ... [nature.com]

- 6. Modulation of NMDA receptor signaling and zinc chelation ... [journals.plos.org]

- 7. Discovery of Highly Potent Solute Carrier 13 Member 5 ... [sciencedirect.com]

- 8. State-Dependent Allosteric Inhibition of the Human ... [pubmed.ncbi.nlm.nih.gov]

Binding Site and Inhibition Mechanism of PF-06649298

Advanced structural biology techniques have revealed how PF-06649298 binds to and inhibits NaCT.

- Binding Location: Cryo-electron microscopy (cryo-EM) structures demonstrate that this compound binds directly to the substrate-binding site of NaCT, which is located within the transporter's transport domain [1]. This site is formed at the interface between the transport domain and the scaffold domain of the protein.

- Mechanism of Action: By occupying the substrate-binding site, this compound acts as a transportable substrate and a competitive inhibitor [2]. It competes with citrate for binding and is itself transported into the cell. Once inside, it can also inhibit the transporter from the cytosolic side, effectively arresting the transport cycle and preventing citrate uptake [1]. The structure shows that the inhibitor's binding stabilizes the transporter in a specific conformation, which blocks the structural changes necessary for citrate translocation [1].

The diagram below illustrates the proposed elevator-type transport cycle of NaCT and how this compound halts this process.

NaCT Transport Cycle and this compound Inhibition. The diagram shows the conformational states of NaCT during citrate transport and the points where this compound binding arrests the cycle.

Comparative Profile of NaCT Inhibitors

The table below summarizes key characteristics of this compound and another high-affinity inhibitor, BI01383298, for comparison.

| Inhibitor | Binding Site & Mechanism | IC₅₀ / Potency | Species Specificity |

|---|---|---|---|

| This compound (PF2) | Binds substrate site; competitive, transportable inhibitor [1] [2] | ~0.41 µM (in HEKNaCT cells); 16.2 µM (in human hepatocytes) [3] [2] | Inhibits both human and mouse NaCT [4] [2] |

| BI01383298 | Binds substrate site; irreversible, non-competitive inhibitor [4] | ~100 nM (highest known potency) [4] | Inhibits human NaCT; no effect on mouse NaCT [4] |

Experimental Evidence and Protocols

The key evidence for the binding site and mechanism comes from structural and functional studies.

- Structural Determination: The binding site was directly visualized using cryo-electron microscopy (cryo-EM). Researchers determined the high-resolution structure of human NaCT in complex with this compound, which unambiguously showed the inhibitor occupying the substrate-binding site [1].

- Functional Uptake Assays: The competitive nature of inhibition was confirmed through radiolabeled citrate uptake assays in cell lines expressing NaCT. These experiments showed that this compound could be out-competed by increasing concentrations of citrate, indicating they share a common binding site [2].

- Binding Experiments: Direct interaction was confirmed using a tritiated analog of the inhibitor ([³H]-2). Studies demonstrated specific, saturable binding of this radiolabeled compound to NaCT-expressing cells, which was displaced by citrate [2].

The workflow for the key cryo-EM experiment that determined the binding site is summarized below.

Cryo-EM Workflow for Determining the this compound Binding Site. The process involves purifying the protein-inhibitor complex, flash-freezing it, collecting images with an electron microscope, and computationally reconstructing a 3D model.

Implications for Drug Development

The structural insights into this compound binding provide a valuable roadmap for designing improved NaCT inhibitors.

- Understanding Selectivity: The structure explains the compound's high selectivity for NaCT over homologous transporters like NaDC1 and NaDC3, based on specific amino acid interactions within the binding pocket [1].

- Guiding Optimization: The detailed atomic model allows for structure-based drug design. Researchers can use this model to suggest and test chemical modifications that might improve the inhibitor's affinity or alter its species specificity [1].

The structural data confirms that this compound is a competitive inhibitor that binds the NaCT substrate site. Its mechanism involves arresting the transporter's elevator-like motion [1].

References

- 1. Structure and inhibition mechanism of the human citrate ... [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of novel inhibitors of the ... [nature.com]

- 3. This compound | Citrate Transporter Inhibitor [medchemexpress.com]

- 4. Functional analysis of a species-specific inhibitor selective ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to SLC13A5 NaCT Transporter: Function, Metabolic Role, and Research Applications

Introduction and Transporter Fundamentals

The sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene, represents a critical gateway for cellular citrate uptake and a key regulator of metabolic homeostasis. As a member of the solute carrier 13 (SLC13) family of sodium-dependent transporters, NaCT functions as a plasma membrane symporter that mediates the cellular uptake of citrate together with sodium ions [1]. Citrate itself is a crucial metabolite that lies at the intersection of multiple metabolic pathways, serving as a bridge between carbohydrate metabolism, lipid synthesis, and energy production [2] [3]. The fundamental role of NaCT is to facilitate the translocation of citrate from the extracellular space into the cytosol, thereby influencing the intracellular citrate pool that is critical for various metabolic and signaling processes.

The structural biology of SLC13A5 reveals important insights into its function and mechanism. Human SLC13A5 is a 568-amino acid protein that forms a homodimer complex in the plasma membrane [4]. Each monomer consists of 11 transmembrane helices organized into two distinct domains: a scaffold domain (composed of transmembrane segments 1-4 and 7-9) that provides structural stability, and a transport domain (composed of transmembrane segments 5, 6, 10, and 11) that undergoes conformational changes to move citrate across the membrane [4]. The transport mechanism follows an elevator-type model where the transport domains shift relative to the scaffold domains, transitioning between inward-facing and outward-facing conformations to facilitate citrate uptake [4]. This structural arrangement creates specific binding pockets for citrate and sodium ions, with key residues identified at positions G219, T227, and others that are critical for transport function [5].

Table 1: Basic Characteristics of Human SLC13A5/NaCT

| Parameter | Specification | Biological Significance |

|---|---|---|

| Gene Locus | Chromosome 17p13.1 | 30 kb gene with 12 exons [1] [6] |

| Protein Size | 568 amino acids | Forms homodimer in plasma membrane [4] |

| Transport Mechanism | Sodium-coupled symport | Electrogenic transport; 4 Na+ ions:1 citrate³⁻ [5] |

| Key Conformations | Inward-facing (IF) and Outward-facing (OF) | Elevator-type mechanism [4] |

| Primary Substrates | Citrate (preferred), other TCA cycle intermediates | Dicarboxylates and tricarboxylates [1] |

A critical aspect of SLC13A5 biology concerns the pronounced species differences between human and rodent transporters. Human NaCT functions as a low-affinity, high-capacity transporter with a Michaelis constant (K~m~) for citrate in the range of 600-800 μM, whereas rodent NaCT is a high-affinity, low-capacity transporter with a K~m~ of 20-40 μM [3]. This fundamental difference means that under physiological citrate concentrations (approximately 100-200 μM in human plasma), the rodent transporter operates near saturation, while the human transporter functions well below its saturation point [3]. Additionally, human NaCT transport activity is markedly activated by lithium ions, whereas NaCT from non-primates is inhibited by lithium [3]. These species-specific differences have important implications for extrapolating findings from mouse models to human physiology and disease.

Expression Patterns and Regulatory Controls

Tissue and Cellular Distribution

SLC13A5 exhibits a tissue-specific expression pattern with particularly high levels in metabolically active tissues. In humans, the highest mRNA expression occurs in the liver, followed by the brain, testis, salivary gland, bone, and adrenal glands at much lower levels [2] [1]. This expression profile aligns with the metabolic demands of these tissues and their reliance on citrate for specialized functions. Within the liver, NaCT localizes to the sinusoidal membrane of hepatocytes, positioning it ideally for citrate uptake from the blood circulation [1]. In the brain, SLC13A5 expression is predominantly neuronal, with significant levels detected in cerebral cortical neurons, hippocampal formation, cerebellum, and olfactory bulb [6]. Interestingly, NaCT is also expressed in astrocytes in humans and mice but not in rats, highlighting another layer of species-specific differences [6].

The developmental regulation of SLC13A5 expression provides additional insights into its functional roles. During brain development, SLC13A5 expression increases throughout postnatal development and stabilizes in adulthood [6]. This temporal expression pattern suggests particular importance during periods of active neurodevelopment and synapse formation. Similarly, SLC13A5 expression supports the differentiation of human mesenchymal stem cells into osteoblasts and is upregulated during tooth development [3]. The transporter is also exclusively expressed in germ cells within the testis, indicating specialized roles in reproduction [6]. These distinct expression patterns across tissues and developmental stages underscore the multifaceted functions of SLC13A5 in physiological processes.

Transcriptional and Regulatory Mechanisms

The expression of SLC13A5 is subject to complex regulatory controls that allow cells to adapt to metabolic demands and environmental challenges. Several nuclear receptors and transcription factors have been identified as key regulators of SLC13A5 transcription. The pregnane X receptor (PXR, NR1I2) represents a major regulatory node, with activation by prototypical agonists like rifampin resulting robust SLC13A5 induction in human hepatocytes [1]. Mechanistic studies have identified two clusters of potential PXR binding sites located approximately -22 kb and -1.7 kb upstream of the SLC13A5 transcription start site [1]. The aryl hydrocarbon receptor (AhR) also participates in SLC13A5 regulation, with activation by environmental factors like benzo[a]pyrene leading to increased transporter expression [1].

Beyond xenobiotic receptors, SLC13A5 expression responds to various metabolic and hormonal signals. Glucagon has been shown to induce SLC13A5 expression in hepatocytes, connecting transporter regulation to energy status [1]. The transporter is also upregulated in pathological conditions including obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes [1]. This induction in disease states suggests that SLC13A5 may contribute to metabolic perturbations associated with these conditions. The complex regulatory landscape of SLC13A5 enables integration of diverse signals to modulate citrate uptake according to cellular needs, positioning this transporter as a metabolic gatekeeper that responds to both endogenous and exogenous cues.

Metabolic Roles and Physiological Functions

Hepatic Metabolism and Energy Homeostasis

In the liver, SLC13A5 serves as a critical regulator of hepatic metabolism by controlling citrate influx from the circulation. Cytosolic citrate imported by NaCT is cleaved by ATP-citrate lyase (ACLY) to generate acetyl-CoA, which serves as the fundamental building block for de novo lipogenesis (DNL) [2] [1]. This metabolic pathway represents the primary mechanism whereby carbohydrate-derived carbon is converted to fatty acids for storage or lipoprotein secretion. The critical role of SLC13A5 in hepatic lipid metabolism is demonstrated by studies showing that genetic ablation or pharmacological inhibition of the transporter protects against high-fat diet-induced hepatic steatosis, insulin resistance, and weight gain [2] [7]. Conversely, hepatic SLC13A5 induction contributes to the pathogenesis of NAFLD, establishing this transporter as a determinant of hepatic lipid accumulation.

The metabolic functions of hepatic SLC13A5 become particularly significant under nutrient-limited conditions and metabolic stress. Isotope tracing studies in hepatocellular carcinoma cells have revealed that extracellular citrate contributes appreciably to central carbon metabolism primarily under hypoxic conditions where pyruvate dehydrogenase flux is reduced [2]. Under these circumstances, citrate imported via SLC13A5 is predominantly catabolized in the cytosol to support acetyl-CoA generation [2]. Furthermore, citrate supplementation rescues cell viability during glutamine deprivation, and NaCT deficiency mitigates this protective effect [2]. These findings demonstrate that NaCT-mediated citrate uptake serves as a metabolic adaptation mechanism that enables cells to maintain essential biosynthetic processes when conventional carbon sources are limited.

Table 2: Metabolic Pathways Involving SLC13A5-Derived Citrate

| Metabolic Pathway | Key Enzymes | Biological Outcome | Experimental Evidence |

|---|---|---|---|

| De Novo Lipogenesis | ACLY, FASN | Fatty acid and cholesterol synthesis | 13C isotope tracing shows citrate contribution to palmitate [2] |

| Gluconeogenesis | PEPCK, FBPase | Hepatic glucose production | Reduced in Slc13a5-/- mice [7] |

| TCA Cycle Anaplerosis | Citrate synthase, Aconitase | Energy production | Citrate contributes to TCA intermediates in hypoxia [2] |

| Neurotransmitter Synthesis | Glutamate decarboxylase | GABA production | Implicated in epilepsy pathogenesis [6] |

| Protein Acetylation | Histone acetyltransferases | Epigenetic regulation | Altered acetylproteome in SLC13A5 sTg mice [8] |

Neuronal Function and Brain Metabolism

In the brain, SLC13A5 facilitates citrate uptake into neurons, where it participates in specialized metabolic processes supporting neuronal function. Citrate represents a potential carbon source for the synthesis of neurotransmitters, particularly glutamate and GABA, through its metabolism in the TCA cycle [6]. The importance of this pathway is highlighted by the severe neurological phenotypes associated with SLC13A5 loss-of-function mutations in humans, which include early infantile epileptic encephalopathy, developmental delay, and cognitive impairment [3] [6]. The current hypothesis suggests that impaired citrate uptake in neurons leads to depleted intracellular citrate pools, ultimately disrupting GABA synthesis and resulting in neuronal hyperexcitability and seizures [6]. This mechanism represents a compelling link between cellular metabolism and neuronal excitability defects.

Beyond its role as metabolic substrate, citrate functions as a chelator of divalent cations in the neuronal microenvironment, particularly zinc ions (Zn²⁺) [2]. This metal-chelating property has significant implications for neuronal signaling, as zinc can modulate the activity of various receptors and ion channels, including NMDA-type glutamate receptors [4]. Experimental evidence demonstrates that SLC13A5 expression protects against Zn²⁺ toxicity, suggesting that citrate import may help regulate zinc concentrations in the synaptic cleft [2]. This mechanism might contribute to the antiseizure effects of SLC13A5 activity, as zinc has been implicated in seizure pathogenesis. The dual role of citrate as both a metabolic intermediate and a signaling modulator illustrates the multifaceted contributions of SLC13A5 to neuronal homeostasis.

Bone and Teeth Development

SLC13A5 plays surprisingly important roles in mineralized tissues, with significant consequences for bone and tooth development. The transporter is highly expressed in osteoblasts and supports their differentiation from mesenchymal stem cells [3]. Approximately 80% of the body's citrate is stored in bone, where it comprises about 1-2% of the total bone weight and helps maintain bone hardness by associating with mineral hydroxyapatite crystals [3]. This substantial citrate deposition in bone requires specific transport mechanisms, with SLC13A5 representing a key conduit for citrate incorporation into mineralized matrices. The importance of this function is demonstrated by the defects in bone mineralization and tooth enamel observed in both SLC13A5-deficient patients and mouse models [3] [5].

The mechanistic basis for SLC13A5 function in mineralized tissues involves both direct and indirect pathways. Directly, SLC13A5-mediated citrate uptake into osteoblasts provides substrate for incorporation into the bone matrix, where citrate chelates calcium ions and influences hydroxyapatite crystal growth [3]. Indirectly, citrate metabolism in osteoblasts generates ATP and metabolic intermediates that support the energy-intensive process of matrix secretion and mineralization. Patients with SLC13A5 mutations frequently exhibit enamel hypoplasia and dental defects, underscoring the clinical significance of citrate transport in tooth development [5] [6]. These skeletal and dental manifestations expand the clinical spectrum of SLC13A5 disorders beyond neurological and metabolic phenotypes.

Experimental Methods and Research Approaches

Citrate Transport Assays

The fundamental method for assessing SLC13A5 function involves direct measurement of citrate uptake using radiolabeled or stable isotopes. The basic protocol involves expressing wild-type or mutant SLC13A5 in heterologous systems like HEK293 cells, which lack endogenous NaCT expression [4] [5]. Cells are incubated with ¹⁴C-labeled citrate or stable isotope-labeled citrate for specific time periods, followed by rapid washing to remove extracellular tracer and measurement of intracellular radioactivity or mass spectrometric detection of labeled citrate [5]. Uptake assays are typically performed in sodium-containing buffer with appropriate sodium-free controls to confirm sodium dependence. Kinetic parameters (K~m~ and V~max~) are determined by measuring uptake rates across a range of citrate concentrations (e.g., 0-2 mM) [5].

For higher-throughput screening of SLC13A5 function, citrate toxicity assays provide an indirect but efficient alternative. This approach leverages the observation that high citrate concentrations (≥2 mM) induce apoptosis in mitochondria, creating a selective pressure against cells with functional citrate transport [4]. In practice, HEK293 cells expressing SLC13A5 variants are exposed to citrate (typically 10 mM), and variant abundance is monitored over time (0-168 hours) using next-generation sequencing [4]. Functional scores are calculated based on variant enrichment or depletion compared to baseline, with non-functional variants showing enrichment in citrate-treated samples [4]. This method enables functional assessment of thousands of variants in parallel, as demonstrated in a deep mutational scanning study that characterized >90% of all possible SLC13A5 missense variants [4].

Metabolic Tracing Approaches

Stable isotope tracing represents a powerful methodology for investigating how SLC13A5-mediated citrate uptake contributes to specific metabolic pathways. The general approach involves supplementing cell culture media or animal models with ¹³C-labeled citrate (e.g., [U-¹³C₅]citrate or [2-¹³C]citrate) and tracking the incorporation of labeled carbon into downstream metabolites using mass spectrometry [2]. Experimental designs typically include comparison between wild-type and SLC13A5-deficient cells to isolate NaCT-specific contributions. Key analytical methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for measuring isotopic enrichment in metabolites like TCA cycle intermediates, fatty acids, and amino acids [2].

Isotope studies have revealed that exogenous citrate contributes significantly to metabolism particularly under stress conditions such as hypoxia or nutrient limitation [2]. For example, in hypoxic hepatocellular carcinoma cells, extracellular citrate substantially contributes to lipogenic acetyl-CoA through reductive metabolism, bypassing the hypoxia-inhibited pyruvate dehydrogenase complex [2]. For studying compartmentalized metabolism, isotopomer spectral analysis (ISA) can be applied to determine the contribution of glucose versus citrate to lipogenic acetyl-CoA pools [2]. These sophisticated tracing approaches provide unprecedented insights into how SLC13A5 integrates extracellular citrate into cellular metabolic networks under different physiological and pathological conditions.

Citrate/Acetyl-CoA Metabolic Pathway: SLC13A5 and SLC25A1 mediate cytosolic citrate supply from extracellular and mitochondrial sources, respectively. ACLY generates acetyl-CoA for anabolic processes and acetylation reactions. Created with DOT language.

Model Systems and Emerging Technologies

Animal models have provided fundamental insights into SLC13A5 physiology, though species differences must be considered. Conventional Slc13a5 knockout mice are protected against diet-induced obesity and insulin resistance, displaying metabolic features resembling caloric restriction [7]. Conversely, transgenic mice with systemic SLC13A5 overexpression develop a severe progeria-like phenotype with premature death, skin abnormalities, osteoporosis, and systemic inflammation [8]. Interestingly, SLC25A1 overexpression mice do not develop this phenotype despite similar increases in cytosolic citrate and acetyl-CoA, suggesting distinct biological responses to citrate from different subcellular sources [8].

Induced pluripotent stem cells (iPSCs) represent a promising emerging technology for studying SLC13A5 disorders, particularly for neurological phenotypes. Patient-derived iPSCs can be differentiated into neurons and hepatocytes to study cell-type-specific effects of SLC13A5 mutations [6] [9]. These models better recapitulate human physiology compared to animal models and allow investigation of patient-specific phenotypes. For more complex tissue interactions, brain organoids provide a three-dimensional model that captures some aspects of human brain development and organization [6]. These human cellular models are particularly valuable for understanding how SLC13A5 deficiency disrupts neuronal metabolism and excitability, potentially leading to novel therapeutic strategies for SLC13A5-related epilepsy.

Clinical Implications and Therapeutic Applications

SLC13A5 Deficiency Disorder

SLC13A5 deficiency disorder is an autosomal recessive condition characterized by early infantile epileptic encephalopathy and developmental delays. To date, over 40 different loss-of-function mutations in SLC13A5 have been identified in approximately 100 patients worldwide [3] [6]. The clinical presentation typically involves seizure onset within the first few days of life, with seizure types including hemiclonic, myoclonic, and generalized tonic-clonic seizures [6]. Beyond epilepsy, patients exhibit significant motor and cognitive impairments, and many develop tooth enamel defects (enamel hypoplasia) [5] [6]. Diagnostic hallmarks include elevated citrate levels in plasma and cerebrospinal fluid, providing a biochemical marker for the disorder [3].

The pathophysiological mechanisms linking SLC13A5 deficiency to epilepsy remain incompletely understood but likely involve disrupted neuronal metabolism and signaling. The leading hypothesis suggests that impaired citrate uptake reduces cytosolic citrate availability, potentially limiting the synthesis of GABA, the primary inhibitory neurotransmitter [6]. Additionally, altered citrate levels may affect metal ion homeostasis, particularly zinc chelation, thereby influencing neuronal excitability through modulation of ion channels and receptors [2] [4]. Current treatments are limited to symptomatic management with anti-seizure medications, which show variable effectiveness across patients [6]. The heterogeneity in clinical presentation even among patients with identical genotypes suggests the involvement of genetic modifiers and environmental factors, consistent with a "multiple-hit" theory of disease pathogenesis [3].

Table 3: Characterized SLC13A5 Pathogenic Variants

| Variant | Domain | Functional Consequence | Clinical Manifestations |

|---|---|---|---|

| G219R (most common) | Scaffold/transport interface | Protein misfolding, ER retention, loss of function [5] [6] | Early infantile epilepsy, developmental delay [5] |

| T227M | Sodium binding site | Disrupted Na+ coordination, loss of transport [5] | Epileptic encephalopathy, tooth defects [5] |

| L488P | Transport domain | Altered structure, impaired trafficking [5] | Neonatal seizures, cognitive impairment [5] |

| C50R, Y82C | Scaffold domain | Protein folding defects, ER retention [6] | Epilepsy, developmental delay [6] |

| F500L | C-terminal | Gain-of-function (increased uptake) [5] | No associated pathology [5] |

Therapeutic Targeting of SLC13A5

Paradoxically, while SLC13A5 loss-of-function causes neurological disease, pharmacological inhibition of NaCT represents a promising therapeutic strategy for metabolic disorders. Hepatic SLC13A5 inhibition protects against obesity, insulin resistance, and non-alcoholic fatty liver disease by reducing citrate availability for de novo lipogenesis [7] [6]. This metabolic benefit mirrors the phenotype of Slc13a5 knockout mice, which show resistance to high-fat diet-induced metabolic abnormalities [7]. Several pharmaceutical companies have developed selective NaCT inhibitors that show efficacy in preclinical models of metabolic disease [1]. The challenge lies in developing tissue-specific inhibitors that target hepatic NaCT without affecting neuronal function, thereby avoiding potential neurological side effects.

For SLC13A5 deficiency disorder, therapeutic approaches aim to bypass the metabolic consequences of impaired citrate transport. Potential strategies include supplementing with metabolites downstream of citrate in neuronal pathways, such as GABA precursors or alternative energy substrates [6]. Another approach involves developing read-through compounds or pharmacological chaperones that restore function to specific misfolded SLC13A5 variants [6]. The recent determination of the human SLC13A5 protein structure in complex with citrate and inhibitors provides a structural basis for rational drug design [1] [4]. These advances, coupled with improved modeling using patient-derived iPSCs and organoids, offer promising avenues for developing targeted therapies for both loss-of-function and gain-of-function pathologies related to SLC13A5.

Deep Mutational Scanning Workflow: This pipeline enables large-scale functional characterization of SLC13A5 variants. Created with DOT language.

Conclusion

References

- 1. Molecular Mechanisms of the SLC13A5 Gene Transcription [pmc.ncbi.nlm.nih.gov]

- 2. NaCT/SLC13A5 facilitates citrate import and metabolism ... [pmc.ncbi.nlm.nih.gov]

- 3. Mapping the Metabolic Niche of Citrate ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Large-scale experimental assessment of variant effects on the ... [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of naturally occurring mutations in the human ... [nature.com]

- 6. Novel Approaches to Studying SLC13A5 Disease [mdpi.com]

- 7. THE ROLE OF INDY IN METABOLIC REGULATION [sciencedirect.com]

- 8. The citrate transporters SLC13A5 and SLC25A1 elicit ... [nature.com]

- 9. Novel Approaches to Studying SLC13A5 Disease - PMC [pmc.ncbi.nlm.nih.gov]

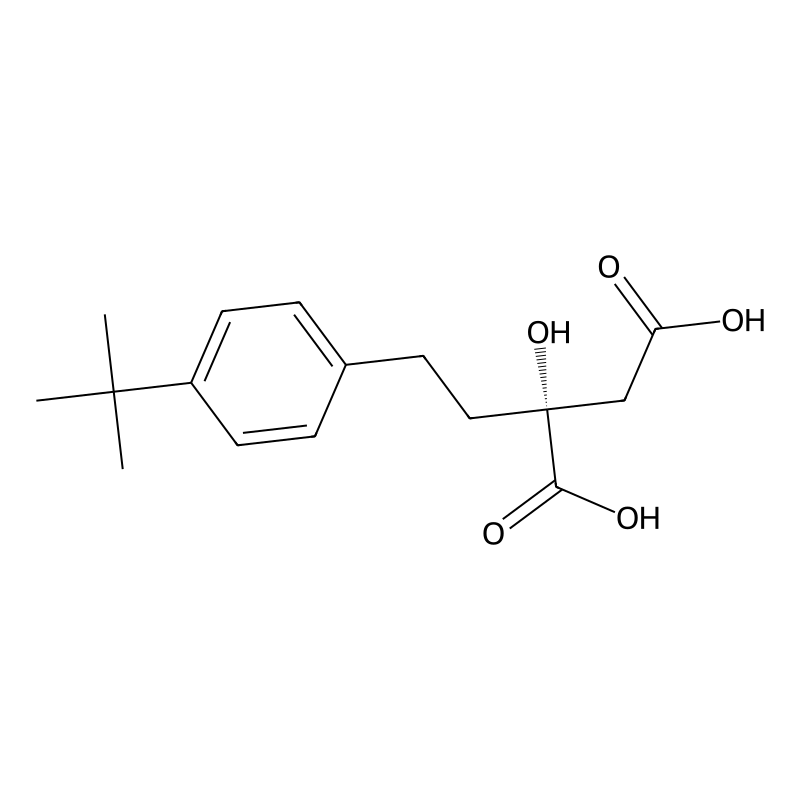

Synthesis and Chiral Separation of PF-06649298

The synthesis and chiral separation of PF-06649298 were reported in a 2015 study [1]. The general workflow is illustrated below.

The synthetic route to this compound involves key coupling and aldol reactions, followed by chiral separation [1].

- Key Steps: The process began with a copper-mediated coupling to produce intermediate ketoester 6. A subsequent Mukaiyama aldol reaction with silyl enol ether 7 yielded diester 8. After an alkyne reduction, the resulting racemic mixture was separated by chiral separation. [1]

- Stereochemistry: The active enantiomer, compound 2 (this compound), was confirmed to have the (R) configuration. The stereochemistry of the inactive (S) enantiomer (compound 3) was determined by single-crystal X-ray analysis. [1]

- Final Form: The final step involved hydrolysis of the separated enantiomer to yield the active dicarboxylate compound, (R)-2-(4-(tert-butyl)phenethyl)-2-hydroxysuccinic acid. [2] [1] [3]

Biological Activity and Selectivity Profile

This compound is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5). [2] The table below summarizes its inhibitory activity (IC50 values) across different experimental systems.

| Assay System / Target | IC50 Value | Description |

|---|---|---|

| HEK293 cells (NaCT) | 0.41 µM [2] [1] | Inhibition of citrate uptake |

| Human Hepatocytes | 16.2 µM [2] [1] | Inhibition of citrate uptake |

| Mouse Hepatocytes | 4.5 µM [2] [1] | Inhibition of citrate uptake |

| HEK293 (NaDC1) | >100 µM [2] [1] | Demonstrates selectivity |

| HEK293 (NaDC3) | >100 µM [2] [1] | Demonstrates selectivity |

Mechanism of Action and Research Applications

Research into this compound's mechanism reveals complex behavior, and it has been used to explore metabolic disease pathways.

- Mechanism Insights: this compound is described as a competitive inhibitor that binds the same site as citrate [1] [4]. However, other studies suggest it may also act as a state-dependent allosteric inhibitor, with its potency influenced by citrate concentration [5] [6]. It is recognized as a transportable substrate for NaCT [1] [4].

- In Vivo Research Application: In mouse models of high-fat diet-induced metabolic dysfunction, this compound (250 mg/kg, orally, twice daily for 21 days) reversed glucose intolerance and decreased plasma glucose and hepatic lipid levels [2]. This supports its use as a research tool for investigating metabolism.

References

- 1. Discovery and characterization of novel inhibitors of the ... [nature.com]

- 2. This compound | Citrate Transporter Inhibitor [medchemexpress.com]

- 3. PF 06649298;PF06649298 [dcchemicals.com]

- 4. Structure and inhibition mechanism of the human citrate ... [pmc.ncbi.nlm.nih.gov]

- 5. Articles State-Dependent Allosteric Inhibition of the Human ... [sciencedirect.com]

- 6. State-Dependent Allosteric Inhibition of the Human ... [pubmed.ncbi.nlm.nih.gov]

Inhibition Mechanism and Selectivity of PF-06649298

PF-06649298 is a potent and selective small-molecule inhibitor of the human sodium-coupled citrate transporter (NaCT or SLC13A5) [1]. Here are its key characteristics:

- Mode of Action: Structural studies using cryo-electron microscopy have confirmed that this compound is a competitive inhibitor. It binds directly to the substrate binding site of NaCT, the same site where citrate binds, thereby blocking citrate transport [1].

- High Selectivity: A key feature of this compound is its high selectivity for NaCT over two other homologous human dicarboxylate transporters, NaDC1 and NaDC3 [1].

- Variable Apparent IC₅₀: The research notes that its "apparent IC₅₀ varies with cell types" [1], though specific values for different cell lines were not provided in the available source.

IC₅₀ Data for a Related NaCT Inhibitor

The search results provide detailed IC₅₀ data for a closely related compound, simply called compound 2 (a dicarboxylate molecule from a 2015 study), which shares a similar mechanism of action [2]. The data clearly illustrates how potency can shift between different cellular models.

| Cell Type / Assay System | IC₅₀ Value | Description |

|---|---|---|

| HEK-293-derived stable cell line (overexpressing SLC13A5) | 0.41 µM | Recombinant system with high transporter expression [2]. |

| Cryopreserved Human Hepatocytes | 16.2 µM | Native human liver cells; model for in vivo liver activity [2]. |

| Cryopreserved Mouse Hepatocytes | 4.5 µM | Native mouse liver cells [2]. |

This data for a related inhibitor suggests that this compound would also likely be less potent in native human hepatocytes than in recombinant cell lines overexpressing the NaCT protein.

Diagram of NaCT Inhibition by this compound

Based on the structural data, below is a diagram illustrating how this compound inhibits the NaCT transporter. The DOT script for generating this diagram is provided.

> this compound competitively binds to the NaCT transporter, blocking citrate uptake and reducing substrate for fatty acid synthesis [1].

References

Comprehensive Technical Guide: Sodium-Coupled Citrate Transporter (NaCT/SLC13A5) Inhibition Mechanisms

Introduction to NaCT/SLC13A5 and Its Physiological Significance

The sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene, represents a crucial regulatory node in cellular metabolism by mediating the uptake of citrate from extracellular spaces into the cytosol. As a member of the solute carrier family 13 (SLC13), NaCT functions as a plasma membrane transporter that couples citrate import with sodium ion movement across the membrane. The transporter exhibits a 4:1 Na+:citrate³⁻ stoichiometry, making the transport process electrogenic in nature [1]. Under physiological conditions, citrate exists in plasma at concentrations of 150-200 μM, making this circulating citrate pool physiologically relevant for NaCT-mediated uptake [1]. The clinical and therapeutic significance of NaCT inhibition stems from its central role in coordinating metabolic pathways – cytosolic citrate serves not only as a precursor for de novo lipogenesis and cholesterol synthesis but also as a key regulator of glycolytic flux through allosteric inhibition of phosphofructokinase-1 [2] [1].

The interest in NaCT as a therapeutic target has expanded substantially based on genetic evidence from multiple organisms. Knockout mouse models demonstrate that Slc13a5 deletion confers protection against diet-induced obesity, insulin resistance, and hepatic steatosis [2] [3]. Similarly, inactivation of NaCT homologs in Drosophila (INDY) and C. elegans extends lifespan by 15-30%, mimicking the effects of caloric restriction [2] [4]. Paradoxically, in humans, loss-of-function mutations in SLC13A5 cause early infantile epileptic encephalopathy and amelogenesis imperfecta, highlighting the transporter's critical role in neurological function and tooth development [5] [1]. This dual nature of NaCT – as a metabolic regulator in liver and a essential transporter in brain – creates both opportunities and challenges for therapeutic targeting.

Structural Biology and Transport Mechanism

Molecular Architecture of NaCT

Recent cryo-electron microscopy studies have revolutionized our understanding of NaCT structure at atomic resolution. The NaCT protein forms a homodimer in the membrane, with each protomer consisting of 11 transmembrane helices organized into two distinct domains: a stationary scaffold domain (formed by TMs 1-4 and 7-9) and a mobile transport domain (comprising TMs 5, 6, 10, 11 and helix hairpins HPin and HPout) [2]. The dimer interface is stabilized by extensive interactions covering approximately 2,291 Ų, including π-π interactions between Trp408 residues from neighboring protomers and hydrogen bonding at Arg76-Asp85' [2]. The transport domain contains two conserved Ser-Asn-Thr (SNT) signature motifs that form critical components of the substrate binding site and coordinate sodium ion binding [2]. This structural arrangement supports an elevator-type transport mechanism whereby the transport domain undergoes substantial conformational shifts relative to the fixed scaffold domain to translocate citrate across the membrane bilayer.

Citrate Transport Cycle

The citrate transport cycle begins with the transporter in an outward-facing conformation, allowing extracellular citrate and sodium ions to access their binding sites within the transport domain. The binding pocket accommodates citrate in its trivalent form (citrate³⁻) through a network of coordinated interactions with residues from transmembrane helices TM5, TM6, and TM10 [2]. Upon substrate binding, the transport domain undergoes a substantial conformational transition to an inward-facing state, exposing the bound citrate and sodium to the intracellular environment. The electrogenic nature of transport (net movement of one negative charge per transport cycle due to the 4:1 Na+:citrate³⁻ stoichiometry) means that membrane potential significantly influences transport activity, with depolarizing conditions enhancing citrate uptake [1]. Following substrate release, the transport domain returns to the outward-facing state, completing the catalytic cycle. Importantly, lithium ions can stimulate human NaCT transport activity at concentrations relevant to lithium therapy, suggesting a potential link between NaCT function and the therapeutic effects of lithium in psychiatric conditions [1].

Classification and Mechanisms of NaCT Inhibitors

Competitive Inhibitors

Competitive inhibitors represent the largest class of NaCT inhibitors identified to date, typically characterized by their structural similarity to citrate and direct competition for the substrate binding site. The most extensively studied competitive inhibitor is PF-06649298 (PF2), a dicarboxylate-containing small molecule discovered through virtual screening of compound libraries based on structural similarity to citrate [2] [3]. This compound exhibits an IC₅₀ of 0.4-10 μM depending on the cellular context and functions as both a substrate and inhibitor of NaCT, being transported into cells while simultaneously blocking citrate uptake [2] [3]. The competitive nature of PF2 inhibition was confirmed through radiolabeled binding assays demonstrating that citrate can effectively displace [³H]-PF2 binding to NaCT-expressing cells [3]. Structural studies reveal that PF2 binds at the identical site as citrate within the transport domain, engaging similar residues through its dicarboxylate moieties while exploiting additional hydrophobic interactions through its aromatic extensions to achieve higher affinity than the native substrate [2].

Table 1: Characteristics of Major NaCT Inhibitor Classes

| Inhibitor Class | Representative Compounds | IC₅₀ Values | Mechanism of Action | Species Selectivity |

|---|---|---|---|---|

| Competitive | This compound (PF2) | 0.4-10 μM | Binds substrate site, transportable | Human, mouse, rat |

| Compound 2 (R-enantiomer) | 0.41 μM (HEKNaCT), 16.2 μM (hepatocytes) | Competitive, stereosensitive | Human, mouse | |

| Irreversible | BI01383298 | 25-100 nM | Non-competitive, irreversible | Human-specific |

| Allosteric | PF-06761281 | ~1.6 μM | State-dependent inhibition | Human, mouse |

Irreversible and Allosteric Inhibitors

Beyond competitive inhibition, several distinctive inhibitory mechanisms have been identified for NaCT. The compound BI01383298 represents a breakthrough as the first documented irreversible inhibitor of human NaCT, exhibiting exceptional potency with an IC₅₀ of 25-100 nM [6]. Unlike competitive inhibitors, BI01383298 demonstrates non-competitive kinetics and remarkable human-specificity, showing no inhibition of mouse NaCT even at high concentrations [6]. This species specificity appears to derive from sequence variations in the binding pocket between human and mouse transporters, particularly residues affecting access to a hydrophobic region that accommodates the inhibitor's dichlorophenylsulfonyl group [6]. Additionally, certain inhibitors originally classified as competitive, including PF-06761281 (an optimized derivative of PF2), may actually function as state-dependent allosteric inhibitors whose interaction with NaCT is enhanced when citrate is bound, creating a paradoxical increase in inhibitory potency at higher citrate concentrations [6]. This complex behavior suggests that the transporter can exist in multiple conformational states with differing affinities for both substrates and inhibitors.

Experimental Methods for Studying NaCT Inhibition

Compound Screening and Validation

The discovery and characterization of NaCT inhibitors employs a multi-faceted experimental approach beginning with virtual screening of compound libraries using homology models of NaCT based on bacterial homologs like VcINDY [3] [4]. Initial screening typically employs HEK-293-derived stable cell lines overexpressing human SLC13A5 (HEKNaCT) to measure compound effects on citrate uptake using radiolabeled [¹⁴C]-citrate or fluorescent citrate analogs [3]. Positive hits are then validated in physiologically relevant systems including cryopreserved human hepatocytes and liver-derived cell lines such as HepG2, which express native NaCT [3] [6]. Counter-screening against related transporters (NaDC1, NaDC3) is essential to establish selectivity, while cytotoxicity assessments (e.g., CellTiter-glo) confirm that inhibition observed is not due to general cellular toxicity [3].

The mechanism of inhibition is elucidated through detailed kinetic studies measuring citrate uptake at varying inhibitor concentrations, with data analyzed using Lineweaver-Burk plots to distinguish competitive, non-competitive, and uncompetitive inhibition [6]. For compounds suspected to be substrates, radiolabeled versions (e.g., [³H]-PF2) are synthesized to directly demonstrate transport and competitive displacement by citrate [3]. Irreversible inhibition is confirmed through washout experiments assessing whether transport activity recovers after inhibitor removal [6]. The recent application of cryo-EM structural biology has provided unprecedented insights into inhibition mechanisms, allowing direct visualization of inhibitor binding sites and conformational effects [2].

Table 2: Key Experimental Assays for NaCT Inhibition Characterization

| Assay Type | Key Components | Output Parameters | Considerations |

|---|---|---|---|

| Cellular uptake inhibition | HEKNaCT cells, [¹⁴C]-citrate, test compound | IC₅₀, maximal inhibition | Confirm Na⁺-dependence, exclude cytotoxicity |

| Hepatocyte uptake | Cryopreserved human/mouse hepatocytes, [¹⁴C]-citrate | IC₅₀ in physiologically relevant system | Accounts for native expression, transporter environment |

| Selectivity profiling | HEK cells expressing NaDC1, NaDC3 | % inhibition at standardized concentration | Ensure >50-fold selectivity for NaCT over related transporters |

| Binding studies | Radiolabeled inhibitors, displacement with citrate | Kd, Ki, competitive vs. allosteric | Distinguish substrate vs. non-substrate inhibitors |

| Kinetic analysis | Citrate uptake at varying substrate/inhibitor concentrations | Km, Vmax, inhibition mode | Requires multiple substrate concentrations |

Structural Biology Approaches

The determination of high-resolution NaCT structures using single-particle cryo-electron microscopy represents a transformative methodology for understanding inhibition mechanisms. Specimen preparation involves purifying NaCT in detergent solution supplemented with citrate, sodium, and stabilizing agents like lithium, followed by vitrification in liquid ethane [2]. To overcome preferred orientation problems – a common challenge with membrane proteins – data collection typically employs specimen tilting (0°, 20°, 40°) to obtain particle images from different orientations [2]. Processing of cryo-EM data yields reconstructions at ~3.0 Å resolution, sufficient to build atomic models and identify specific inhibitor-protein interactions [2]. These structures reveal how competitive inhibitors like PF2 occupy the substrate binding site, engaging conserved residues that normally coordinate citrate, while potentially exploiting additional hydrophobic pockets to achieve higher affinity and selectivity over related transporters [2].

Therapeutic Applications and Implications

Metabolic Disorders

The inhibition of NaCT holds significant promise for treating metabolic syndrome, including obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). Genetic evidence strongly supports this approach: Slc13a5-knockout mice are protected from diet-induced obesity, hepatic steatosis, and insulin resistance, displaying increased energy expenditure and enhanced lipid oxidation [2] [3]. Similarly, antisense oligonucleotide-mediated knockdown of NaCT in rats prevents high-fat-diet-induced metabolic abnormalities and improves insulin sensitivity [3]. The therapeutic mechanism centers on reducing cytosolic citrate availability, which consequently suppresses de novo lipogenesis and activates alternative metabolic pathways. Mendelian randomization studies in humans provide compelling support for this approach, indicating that genetically proxied SLC13A5 inhibition associates with improved kidney function (higher eGFR, lower BUN), lower fasting glucose, and altered lipid metabolism [7]. These human genetic data significantly de-risk NaCT as a therapeutic target for metabolic disorders.

Neurological Disorders and Other Applications

The paradoxical relationship between NaCT function and neurological disorders presents both challenges and opportunities. While loss-of-function mutations cause severe early infantile epileptic encephalopathy, pharmacological inhibition in adults may offer therapeutic benefits for certain neurological conditions [1]. The neurological manifestations of SLC13A5 deficiency are thought to involve disrupted GABAergic signaling and NMDA receptor hyperfunction due to altered neuronal citrate metabolism [1]. Additionally, emerging evidence suggests NaCT inhibition may have applications in hepatocellular carcinoma, where citrate import supports cancer cell proliferation under nutrient-limited conditions [8]. The development of tissue-specific inhibitors or leveraging the significant species differences between human and rodent NaCT may enable selective targeting of hepatic NaCT while sparing neurological functions [6].

Visualization of NaCT Inhibition Pathways and Experimental Workflows

NaCT Inhibitor Screening and Validation Workflow

The following diagram illustrates the comprehensive experimental pipeline for identifying and validating NaCT inhibitors:

NaCT inhibitor screening and validation workflow